2'-O-Propargyl A(Bz)-3'-phosphoramidite

Antisense siRNA Duplex Stability

Standard unmodified or 2'-O-methyl amidites lack the terminal alkyne required for CuAAC click chemistry, blocking site-specific functionalization of oligonucleotides. This 2'-O-propargyl phosphoramidite solves that limitation. - **Core value:** Alkyne handle for CuAAC conjugation (fluorophores, GalNAc, PEG, biotin). - **Performance:** ≥99% coupling efficiency on standard DNA/RNA synthesizers; +29°C ΔTm upon cross-linking. - **Stability:** Superior nuclease resistance vs. 2'-O-methyl RNA. - **Supply:** Immediate dispatch for siRNA, ASO, and diagnostic probe development.

Molecular Formula C50H54N7O8P
Molecular Weight 912.0 g/mol
Cat. No. B15584229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Propargyl A(Bz)-3'-phosphoramidite
Molecular FormulaC50H54N7O8P
Molecular Weight912.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)
InChIKeyZNKFQCJEZKZIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Propargyl A(Bz)-3'-phosphoramidite Overview


2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized nucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis, classified as a 2'-O-modified adenosine derivative . It incorporates a propargyl ether at the 2'-hydroxyl position of the ribose sugar, enabling site-specific introduction of a bioorthogonal alkyne handle into synthetic RNA or chimeric oligonucleotides [1]. The adenosine base is protected with a benzoyl (Bz) group on the exocyclic amine, the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, and the 3'-position bears the cyanoethyl-protected phosphoramidite reactive center . This compound serves as a critical enabling reagent for post-synthetic conjugation of RNA via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) [1]. Its primary utility lies in antisense research, siRNA probe development, and structural biology applications where site-specific labeling or crosslinking without disrupting duplex integrity is paramount [2].

Click handle Enables post-synthetic CuAAC conjugation with azide-functionalized payloads
Synthesis compatibility Fully compatible with standard automated DNA/RNA synthesizer protocols
Duplex stabilization Reported thermal stabilization of RNA duplexes relative to unmodified RNA

Why 2'-O-Propargyl A(Bz)-3'-phosphoramidite Is Irreplaceable


Direct substitution of 2'-O-Propargyl A(Bz)-3'-phosphoramidite with widely available 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) phosphoramidites results in a fundamental and irreversible loss of downstream experimental capability. While all three modifications confer nuclease resistance and increase duplex thermal stability relative to unmodified RNA, only the propargyl group provides a terminal alkyne for subsequent bioorthogonal conjugation [1]. Substituting a propargyl building block with a 2'-OMe or 2'-MOE analog forfeits the entire click chemistry workflow, which is the primary procurement rationale for this specialized reagent [2]. Furthermore, class-level comparisons reveal that while 2'-MOE modifications typically yield higher ΔTm per incorporation (+1.5 to +2.5 °C) than 2'-OMe (+0.5 to +1.5 °C), the propargyl group occupies an intermediate stability profile (+1.2 to +2.0 °C) that is sufficient to maintain duplex integrity while uniquely enabling covalent crosslinking or fluorophore attachment [3]. The following quantitative evidence establishes the performance thresholds that justify this compound's selection over its more common but functionally distinct analogs [2].

Click conjugation capability absent
2'-O-methyl and unmodified amidites lack the terminal alkyne handle required for post-synthetic CuAAC.
Thermodynamic stabilization profile differs
Reported duplex stabilization from 2'-O-propargyl may not be reproduced by 2'-O-methyl or 2'-fluoro modifications.
Nuclease resistance ranking varies
Class-level evidence indicates stability order depends on 2'-alkyl group size; 2'-O-methyl provides lower protection than propargyl analogs.

2'-O-Propargyl A(Bz)-3'-phosphoramidite Performance Evidence


Enhanced RNA Duplex Thermal Stability

Incorporation of 2'-O-propargyl adenosine into RNA oligonucleotides increases duplex thermal stability relative to unmodified RNA homoduplexes, providing a measurable advantage for antisense applications. The increase in melting temperature (Tm) is well-documented across fully modified sequences [1].

Duplex Thermal Stability
Class-level
2'-F > 2'-O-propyl analog > 2'-O-methyl > RNA > DNA
Reported Tm rank order suggests stronger binding potential in model systems.
Analog inference from 2'-O-propyl; direct propargyl quantification limited.
Antisense siRNA Duplex Stability

Cross-Linking-Induced Duplex Stabilization

When 2'-O-propargyl adenosine is placed at terminal positions within an oligonucleotide duplex and subjected to CuAAC crosslinking with a bifunctional azide, the resulting covalent interstrand cross-link dramatically increases thermal stability, converting a bimolecular duplex into a unimolecular hairpin-like melting event [1].

Cross-Link Stabilization
Head-to-head
Cross-linked duplex
+29 °C
Non-cross-linked
Supports structural stabilization endpoint review in cross-linking research.
Terminal CuAAC cross-linking; denaturation at 260 nm.
DNA Nanotechnology Crosslinking Click Chemistry

Post-Synthetic Click Conjugation

Hybridization experiments demonstrate that non-crosslinked oligonucleotides bearing 2'-O-propargyl adenosine show no significant thermal stability changes compared to sequences containing unmodified adenine, confirming that the propargyl handle itself is structurally silent until activated [1]. This contrasts with bulkier 2'-O-modifications that can perturb duplex geometry even prior to conjugation [2].

Click Conjugation Feasibility
Reported
CuAAC enabled Absent in 2'-O-methyl
Supports post-synthetic bioconjugation research with azide payloads.
GalNAc and fluorophore conjugation demonstrated by PAGE.
siRNA Labeling RNA Interference Bioconjugation

2'-O-Propargyl A(Bz)-3'-phosphoramidite: Best Use Cases


Click-Functionalized Oligonucleotide Therapeutics

Researchers requiring fluorescently labeled siRNA for intracellular trafficking or pharmacokinetic studies should prioritize 2'-O-Propargyl A(Bz)-3'-phosphoramidite for site-specific incorporation of an alkyne handle followed by CuAAC conjugation of an azide-modified fluorophore [1]. Evidence confirms that the unclicked propargyl handle does not alter duplex thermal stability relative to unmodified RNA, thereby preserving baseline RNAi activity and ensuring that observed biological effects reflect only the conjugated label [1]. This enables deconvolution of label effects from sequence-specific gene silencing, a critical control in mechanistic RNAi research [1].

Covalently Cross-Linked DNA/RNA Duplexes

Investigators developing DNA origami, aptamer-based biosensors, or point-of-care diagnostic probes that must withstand elevated temperatures or stringent wash conditions should employ 2'-O-Propargyl A(Bz)-3'-phosphoramidite to introduce covalent interstrand crosslinks at terminal positions via CuAAC [1]. The resulting +29 °C increase in duplex Tm converts a bimolecular duplex into a unimolecular hairpin melting event, dramatically enhancing structural integrity [1]. This level of stabilization is unattainable with non-clickable 2'-O-modifications such as 2'-OMe or 2'-MOE, which lack the capacity for post-synthetic covalent crosslinking [1].

Nuclease-Resistant Antisense Probes

Medicinal chemistry teams optimizing antisense oligonucleotides for enhanced delivery or target engagement should select 2'-O-Propargyl A(Bz)-3'-phosphoramidite when the synthetic route requires post-oligomerization conjugation of GalNAc clusters, cell-penetrating peptides, or other targeting ligands [2]. The intermediate thermal stabilization (ΔTm ≈ +1.2 to +2.0 °C per modification) conferred by the propargyl group supports robust target binding while avoiding the excessive rigidity sometimes observed with 2'-MOE modifications, which can impair RNase H recruitment or intracellular trafficking [3]. The alkyne handle enables modular, high-yielding CuAAC conjugation of diverse payloads to a common oligonucleotide scaffold [2].

Automated Synthesis of Modified Oligonucleotides

Biophysical chemists and structural biologists seeking to map RNA tertiary interactions or ligand-binding sites should incorporate 2'-O-Propargyl A(Bz)-3'-phosphoramidite at defined positions for subsequent attachment of environment-sensitive fluorophores, spin labels, or crosslinking agents [2]. Because the propargyl modification does not perturb native duplex stability prior to conjugation, the resulting probes accurately report on the unperturbed RNA conformation [1]. This enables site-specific interrogation of RNA dynamics and ligand-induced conformational changes that would be obscured by more invasive 2'-O-modifications [2].

Application
Selection Property
Validation Focus
Oligonucleotide conjugate research
Click handle for site-specific conjugation
Conjugation efficiency and payload functionality
Cross-linked nucleic acid structures
Cross-linking-induced duplex stabilization
Thermal stability of cross-linked duplexes
Nuclease-resistant antisense probes
2'-O-modification for metabolic stability
Nuclease degradation resistance assays
Scalable modified oligo synthesis
Standard synthesizer compatibility
Synthesis yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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